tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a spirocyclic compound featuring a nitrogen-rich architecture, combining an azetidine ring fused with an indole moiety. The tert-butyloxycarbonyl (Boc) group at the azetidine nitrogen serves as a protective group, enhancing stability during synthetic processes. The 7'-amino substituent on the indole ring distinguishes it from analogs and may influence its electronic properties, solubility, and biological interactions .
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
tert-butyl 7-aminospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H21N3O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9,16H2,1-3H3 |
InChI Key |
MUHYGUIWPIEJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the indole moiety. The tert-butyl group is often introduced via tert-butyl esters, and the amino group is incorporated through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Therapeutic Applications
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of spirocyclic azetidines, including tert-butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate, exhibit significant antibacterial properties against Mycobacterium tuberculosis. The compound has shown lower minimum inhibitory concentrations (MIC) compared to other tested compounds, suggesting its potential as an effective antimicrobial agent .
-
Inhibition of Enzymatic Activity
- The compound has been investigated for its role in inhibiting monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes including pain modulation and inflammation. In vitro and in vivo studies have demonstrated that azetidine derivatives can effectively inhibit MAGL activity, which may have implications for pain management therapies .
- Cancer Research
Biological Evaluation
The biological evaluation of this compound has been conducted through various assays:
- In Vitro Studies : These studies assess the compound's efficacy against bacterial strains and cancer cell lines.
- In Vivo Studies : Animal models are used to evaluate pharmacokinetics and therapeutic efficacy, providing insights into dosage and potential side effects.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of M. tuberculosis with promising MIC values. |
| Study B | MAGL Inhibition | Showed effective reduction in MAGL activity in both in vitro and animal models, suggesting pain relief potential. |
| Study C | Anticancer Activity | Indicated cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanism of action. |
Mechanism of Action
The mechanism of action of tert-Butyl 7’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Key Observations :
- The amino-substituted derivative (NH₂) is likely more polar than bromo (Br) or fluoro (F) analogs, impacting solubility and pharmacokinetics.
- Fluorine’s electronegativity and small atomic radius often improve bioavailability, as seen in drug design .
Spirocyclic Compounds with Distinct Ring Systems
Spiroazetidine derivatives with alternative fused rings exhibit divergent applications:
Key Observations :
- Indole-based spirocycles (e.g., the target compound) are prized for their resemblance to tryptophan-derived natural products, enabling interactions with enzymes or receptors .
- Furopyrimidine hybrids (e.g., compound 7e) demonstrate enhanced antibacterial activity when equipped with nitrofuran moieties .
- Pyrazolone derivatives (e.g., compound 1j) leverage spiroconjugation for stereoelectronic effects in binding pockets .
Comparison with Alternatives :
- Compound 1j (spiropyrazol) employs dichloromethane and triethylamine for cyclocondensation, favoring milder conditions than high-temperature Ugi reactions .
- Furopyrimidine derivatives (e.g., 7e) require NaIO₄/RuO₂-mediated oxidations for ring expansion, introducing additional functional groups .
Physicochemical and Pharmacological Data
Limited data are available for the target compound, but analogs provide insights:
- Solubility: Fluoro-substituted derivatives (e.g., 278.32 g/mol, ) may exhibit better lipid membrane penetration than amino or bromo analogs due to reduced polarity .
- Stability : Boc protection generally improves shelf life, though bromo-substituted analogs () may require controlled storage due to reactivity .
Biological Activity
tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound integrates an azetidine ring and an indole moiety, along with a tert-butyl ester group and an amino functional group. The molecular formula is with a molecular weight of approximately 275.35 g/mol. The structural features of this compound suggest potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The amino group may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have exhibited enzyme inhibitory properties, potentially affecting metabolic pathways.
- Apoptosis Induction : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds. The following table summarizes key comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | Fluorine substitution | Potentially enhanced receptor binding and activity against specific cancer lines |
| tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | Nitro group addition | Exhibits antibacterial activity against ESKAPE pathogens |
| tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | Amino group at a different position | Demonstrated significant anti-inflammatory effects in animal models |
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the efficacy of similar spirocyclic compounds in inducing apoptosis in various cancer cell lines (MDA-MB-231, Hs 578T). The results indicated a significant increase in apoptotic markers when treated with such compounds at specific concentrations, suggesting potential therapeutic applications for tert-butyl 7'-amino derivatives .
- Antibacterial Properties :
- Enzyme Inhibition Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
